molecular formula C8H9FN2O B1481417 1-(2-Fluoropyridin-4-yl)azetidin-3-ol CAS No. 1859273-58-7

1-(2-Fluoropyridin-4-yl)azetidin-3-ol

Cat. No.: B1481417
CAS No.: 1859273-58-7
M. Wt: 168.17 g/mol
InChI Key: QTXOVBOPYYHXHM-UHFFFAOYSA-N
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Description

This compound belongs to the class of azetidine derivatives, which are known for their diverse biological and pharmacological activities. The presence of a fluoropyridine moiety in its structure further enhances its chemical properties, making it a subject of interest for various research fields.

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)azetidin-3-ol involves several steps, typically starting with the preparation of the fluoropyridine precursor. One common method includes the fluorination of pyridine derivatives, followed by the formation of the azetidine ring. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)azetidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(2-Fluoropyridin-4-yl)azetidin-3-ol can be compared with other azetidine derivatives and fluoropyridine compounds. Similar compounds include:

    2-Fluoropyridine: A simpler fluoropyridine derivative with different reactivity and applications.

    Azetidine-3-ol: Lacks the fluoropyridine moiety, resulting in different chemical and biological properties.

    Fluorinated azetidines: Compounds with similar structures but varying positions of the fluorine atom, leading to different activities and uses

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXOVBOPYYHXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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